![molecular formula C14H13BrN2O B5369611 4-bromo-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5369611.png)

4-bromo-N-[1-(4-pyridinyl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bromo-substituted benzamide derivatives typically involves multi-step chemical reactions starting from benzoic acids or their derivatives. For example, compounds similar to 4-bromo-N-[1-(4-pyridinyl)ethyl]benzamide have been synthesized through reactions involving halogenation, amide formation, and sometimes complexation with metals (Högberg et al., 1990). These processes often require careful control of reaction conditions to achieve the desired substitution patterns and to maintain the integrity of sensitive functional groups.

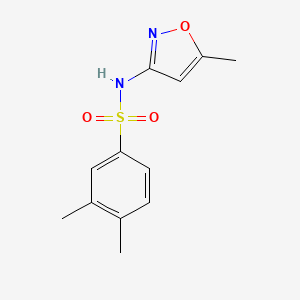

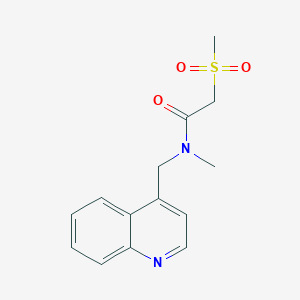

Molecular Structure Analysis

The molecular structure of bromo-substituted benzamides is characterized by X-ray crystallography, NMR spectroscopy, and sometimes computational methods. The arrangement of atoms within the molecule, including the bromo and pyridinyl groups, significantly influences its chemical reactivity and interaction with biological targets. For instance, the crystal structure analysis of similar compounds has provided insights into the conformational preferences and potential intramolecular interactions that may stabilize the molecule (Anuradha et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide is Rho-associated kinase-1 (ROCK1) . ROCK1 plays a pivotal role in various diseases, including heart diseases, different types of malignancy, and many neurological disorders .

Mode of Action

The compound interacts with ROCK1 through a series of molecular interactions. The binding of the compound to ROCK1 inhibits the kinase’s activity, which in turn affects the phosphorylation of protein kinase-C (PKC) . This inhibition ultimately reduces smooth muscle cell contraction in the vascular system .

Biochemical Pathways

The inhibition of ROCK1 affects the Rho/ROCK pathway, which is involved in various cellular processes, including cell contraction, motility, proliferation, and apoptosis . By inhibiting ROCK1, the compound can modulate these processes, potentially leading to therapeutic effects in diseases where these processes are dysregulated .

Result of Action

The inhibition of ROCK1 by 4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide can lead to a decrease in smooth muscle cell contraction in the vascular system . This could potentially result in therapeutic effects in cardiovascular diseases, where abnormal vascular contraction is often observed .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-N-(1-pyridin-4-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c1-10(11-6-8-16-9-7-11)17-14(18)12-2-4-13(15)5-3-12/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZFGFJNMRWLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)

![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)

![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)

![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)

![2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)

![N-(2,3-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5369591.png)

![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5369596.png)

![N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5369604.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5369610.png)

![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)

![1-(hydroxymethyl)-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5369629.png)